Product packaging for Magnesium hexaborate(Cat. No.:CAS No. 12007-62-4)

Magnesium hexaborate

Cat. No.: B084780
CAS No.: 12007-62-4
M. Wt: 51.12 g/mol
InChI Key: NFMWFGXCDDYTEG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Magnesium Borates

The history of borates begins long before the formal identification of boron, with minerals like borax (B76245) being used in ancient times. nih.govnih.gov The scientific study of boron and its compounds commenced in the 19th century, leading to a deeper understanding of borate (B1201080) chemistry. nih.gov Research into metal borates, including those of alkaline earth metals like magnesium, revealed a class of materials characterized by high melting points, chemical stability, and hardness. nih.gov

The magnesium-boron system is recognized as a multiphase system, containing various stable compounds such as MgB₂, MgB₄, and Mg₂B₁₄. nih.govosti.gov Early research often focused on fundamental synthesis and characterization. Traditional preparation of magnesium borates typically involved solid-state synthesis methods. researchgate.net However, the evolution of materials science has introduced more sophisticated techniques aimed at achieving greater control over the final product's properties. Modern synthesis has expanded to include methods like hydrothermal synthesis, sol-gel processes, combustion, electrospinning, and electrochemical synthesis from molten salts. nih.govresearchgate.netresearchgate.net These advanced methods allow for the creation of magnesium borates with diverse morphologies, such as nanowires, whiskers, and micro-rods, which in turn enables the fine-tuning of their functional properties for specific applications. researchgate.netresearchgate.net

Significance of Magnesium Hexaborate in Contemporary Materials Science

Magnesium borates are significant functional materials due to their exceptional thermal stability, high mechanical strength, and corrosion resistance. researchgate.netnih.gov These properties make them suitable for use in devices intended for high-temperature environments. nih.gov

In the field of ceramics, magnesium borates are used to create lightweight, high-temperature resistant materials. researchgate.net Research has demonstrated that the in-situ growth of magnesium borate whiskers within a porous ceramic matrix can significantly enhance both compressive strength and sound absorption capabilities. researchgate.net Furthermore, they serve as reinforcing elements in plastics and in aluminum or magnesium alloy matrices. nih.gov

The applications of magnesium borates extend to catalysis, where they are used in hydrocarbon conversion. researchgate.netnih.gov Their excellent anti-wear and anti-corrosion behaviors have led to their use as additives in lubricants and as protective coatings. researchgate.netnih.gov The thermoluminescent properties of magnesium borates are harnessed in applications such as X-ray screens and radiation dosimetry. researchgate.netresearchgate.net

Contemporary research is also exploring magnesium borates for cutting-edge technologies. One of the most promising areas is in energy storage, where novel, chlorine-free magnesium borate electrolytes like magnesium tetrakis(hexafluoroisopropyloxy)borate (Mg[B(hfip)₄]₂) are being developed for next-generation magnesium batteries due to their electrochemical stability. dtu.dk

Overview of Key Research Domains in this compound Studies

Current research on this compound and related magnesium borates is concentrated in several key domains: synthesis and morphological control, characterization of properties, and the development of advanced applications.

Synthesis and Morphology Control

A primary focus of research is the development of synthesis methods that allow for precise control over the material's structure and form. The goal is often to produce specific morphologies like whiskers, nanowires, or nanorods, as the shape and size of the particles heavily influence the material's final properties. researchgate.netresearchgate.net For instance, one patented method describes the preparation of this compound from activated magnesium oxide and boric acid, a process noted for its simplicity and potential for large-scale industrial production. patsnap.com Other advanced techniques such as chemical vapor deposition and electrochemical synthesis are also employed to create highly pure and structured magnesium borates. nih.govnorthwestern.edu

Synthesis MethodPrecursorsKey ConditionsResulting Product/MorphologyReference
Solid-State ReactionActivated Magnesium Oxide, Boric AcidStirring, heating, concentration, and crystallizationThis compound patsnap.com
Electrochemical SynthesisLiF–B₂O₃–MgCl₂Electrolysis at 900°C in an argon atmosphereMetastable MgB₆ crystals nih.gov
Hydrothermal MethodMagnesium Oxide, Boric AcidReaction temperature of 100°CAdmontite [MgO(B₂O₃)₃·7(H₂O)] researchgate.net
Chemical Vapor Deposition (CVD)Boron triiodide (BI₃), Boric acid (H₃BO₃)Use of Pt/Pd catalyst on MgO substratesSingle-crystal Mg₂B₂O₅ nanowires northwestern.edu

Structural and Property Characterization

Thorough characterization is essential to understanding the behavior of magnesium borates. Researchers utilize a range of analytical techniques to investigate the materials' structure and properties. X-ray diffraction (XRD) is commonly used to confirm the crystal structure and phase purity of the synthesized compounds. nih.govresearchgate.net Fourier-transform infrared (FTIR) and Raman spectroscopy provide insights into the chemical bonding within the material. nih.govresearchgate.net The investigation of physical properties is a central aspect of this research domain, with a focus on characteristics that are critical for industrial applications.

Property TypeDescription of FindingsAssociated Application(s)Reference
Mechanical PropertiesMagnesium borates exhibit high tensile strength and elasticity. They are used to reinforce composites.Reinforcing elements for plastics and metal alloys, anti-wear materials. researchgate.netnih.gov
Thermal PropertiesThese compounds show excellent thermal stability, making them suitable for high-temperature use.Refractories, high-temperature insulation, components for thermal energy storage. nih.govresearchgate.net
ThermoluminescenceCertain magnesium borates emit light when heated after exposure to radiation.Radiation dosimetry, X-ray screens. researchgate.netresearchgate.net
Catalytic ActivityThey can act as catalysts in certain chemical reactions.Conversion of hydrocarbons. researchgate.netnih.gov
Acoustic PropertiesPorous ceramics containing magnesium borate whiskers show enhanced sound absorption.Soundproofing materials. researchgate.net

Advanced Applications Research

A significant portion of research is dedicated to leveraging the unique properties of magnesium borates for specific, high-value applications. This includes the development of porous ceramics with tailored sound-absorbing properties for use in noisy environments. researchgate.net Another area of active investigation is their use as friction-reducing additives in lubricating oils, where the addition of Mg₂B₂O₅ nanowires has been shown to significantly decrease the friction coefficient. researchgate.net Furthermore, the pursuit of safer and more efficient energy storage systems has driven research into complex magnesium borate salts as stable, chlorine-free electrolytes for rechargeable magnesium batteries. dtu.dk

Structure

2D Structure

Chemical Structure Depiction
molecular formula B2Mg3O6 B084780 Magnesium hexaborate CAS No. 12007-62-4

Properties

InChI

InChI=1S/B.Mg.O/q;+2;-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUWTDQUEUJLAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].[O-2].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BMgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

12429-66-2 (MgB6O10), 13703-82-7 (HBO2.1/2Mg)
Record name Magnesium borate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

51.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12007-62-4
Record name Magnesium borate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies for Magnesium Hexaborate Compounds

Hydrothermal Synthesis Techniques

Hydrothermal synthesis is a prevalent method for producing crystalline magnesium borate (B1201080) compounds, including the hexaborate form. This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures, facilitating the dissolution of reactants and the subsequent crystallization of the desired product. google.comsci-hub.senanografi.comunisalento.it The resulting powders often exhibit high purity and a controlled particle size and morphology. sci-hub.seunisalento.it

The selection of appropriate reactant precursors and their stoichiometric balance is fundamental to the successful synthesis of magnesium hexaborate. Commonly, industrial-grade boric acid (H₃BO₃) and a magnesium source, such as light-burned magnesium oxide (MgO), are used as the primary raw materials. google.com The molar ratio of the boron precursor to the magnesium precursor is a critical parameter that can be adjusted to target specific magnesium borate phases. For the synthesis of products containing this compound (MgO·3B₂O₃·7H₂O), the molar ratio of B₂O₃ to MgO in the reaction mixture is typically controlled in the range of 1.5:1 to 3:1. google.com Research indicates that higher B₂O₃/MgO molar ratios in the starting materials tend to favor the formation of products with a higher B₂O₃ content, such as this compound. researchgate.net

Temperature and pressure are key thermodynamic variables that dictate the reaction kinetics and the phase purity of the final product in hydrothermal synthesis. The process is generally carried out in a sealed autoclave reactor where the temperature is maintained between 100°C and 250°C. google.com This temperature range creates corresponding autogenous pressures, typically from 0.1 to 3.5 MPa. google.com Studies have shown that the reaction temperature significantly influences the completeness of the reaction; for instance, unreacted MgO may remain in the product if the temperature is below 140°C. researchgate.net The optimization of these parameters is crucial; for example, extending the synthesis duration at 180°C can yield high-purity crystalline phases, while increasing the temperature to 190-210°C can dramatically reduce the required synthesis time. mpg.de

Table 1: Hydrothermal Synthesis Parameters for Magnesium Borate Compounds

Reactant Precursors B₂O₃:MgO Molar Ratio Temperature (°C) Pressure (MPa) Reaction Time (h) Product Phases Reference
Boric acid, Light-burned MgO 1.5-3:1 100-250 0.1-3.5 6-16 Crystalline this compound (MgO·3B₂O₃·7H₂O) and Boronite (2MgO·B₂O₃·H₂O) google.com
Boric acid, Magnesium oxide Not specified <140 Not specified Not specified Mixture containing free MgO researchgate.net
Boric acid, Magnesium oxide 1.8-2.5:1 >80 Not specified >1 Mg₅B₁₂O₂₃·nH₂O google.com

Note: The table presents data from various studies on magnesium borate synthesis, highlighting the range of parameters used.

The pH of the reaction medium plays a critical role in determining which specific magnesium borate or magnesium-containing phase will precipitate. The dissolution of magnesium is highly pH-dependent, and the local pH at the substrate surface can increase significantly during the reaction. researchgate.net The formation of specific calcium phosphate (B84403) phases, which can be analogous to borate systems, is known to occur within narrow pH ranges. mdpi.com For instance, controlling the pH around a neutral value of 6.2 is crucial for the formation of magnesium whitlockite, preventing the formation of other phases. mdpi.com In borate systems, the equilibrium between different borate species in solution is also pH-dependent, thereby influencing the structure of the crystallizing solid. The reaction medium is typically an aqueous solution, which serves to dissolve the precursors and transport ions to the growing crystal surfaces. sci-hub.se

Following the primary hydrothermal reaction, several post-synthesis steps are essential to isolate and purify the product. A common procedure involves an aging and crystallization period, where the reaction mixture is held at a lower temperature, for instance between 60°C and 95°C, for 0.5 to 6 hours. google.com This step allows for the slow growth of well-defined crystals. Subsequently, the product is separated from the reaction medium by filtration. google.com The resulting filter cake is washed, often with deionized water, to remove any remaining soluble impurities and unreacted precursors. google.commdpi.com Finally, the purified product is dried, typically in an oven at temperatures ranging from 80°C to 150°C, to obtain the final magnesium borate powder. google.comgoogle.commdpi.com Further annealing at higher temperatures (e.g., 700°C to 1000°C) can be employed to induce phase transformations and produce specific anhydrous magnesium borate compounds like MgB₄O₇, Mg₂B₂O₅, and Mg₃B₂O₆. researchgate.net

Electrochemical Synthesis from Molten Salt Systems

The electrochemical synthesis of this compound is performed in a specialized high-temperature cell. nih.govresearchgate.net

Cell Components : The electrolytic cell typically consists of a high-density graphite (B72142) crucible, which not only contains the molten salt but also functions as the anode (the positive electrode). nih.gov A Molybdenum rod is commonly used as the cathode (the negative electrode) where the magnesium and boron ions are reduced and deposited. nih.gov

Electrolyte : The electrolyte is a molten mixture of several salts. A representative precursor system consists of Lithium Fluoride (LiF), Boron Trioxide (B₂O₃), and Magnesium Chloride (MgCl₂). nih.govnih.govmendeley.com MgCl₂ serves to provide magnesium ions and enhance the electrical conductivity of the melt. nih.gov

Operation : The process is conducted under an inert argon atmosphere to prevent oxidation of the reactants and products at high temperatures. nih.govresearchgate.net The salt mixture is first melted and equilibrated at a high temperature, typically around 900°C. nih.govnih.gov Before the main synthesis, a pre-electrolysis step at a low voltage may be performed to remove moisture and other impurities from the melt. nih.gov The electrolysis is then carried out at a constant current density, for example, 1.5 A/cm², for several hours. nih.govresearchgate.netnih.gov After electrolysis, the cathode is removed, and the deposited crystals are scraped off. The product is then purified by leaching with a dilute acid solution, followed by washing with distilled water to remove any solidified electrolyte. nih.gov

Table 2: Electrochemical Synthesis Parameters for Magnesium Hexaboride (MgB₆)

Electrolyte Composition Electrolyte Molar Ratio Temperature (°C) Atmosphere Current Density (A/cm²) Anode Material Cathode Material Reference
LiF, B₂O₃, MgCl₂ 12.95% LiF, 22.27% B₂O₃, 17.14% MgCl₂ 900 Argon 1.5 High-density graphite crucible Molybdenum rod nih.govresearchgate.netnih.gov
MgCl₂, NaCl, KCl, MgB₂O₄ 10:7:3:2 >400 Inert Gas Not specified Not specified Not specified google.com

Note: This table summarizes parameters for the electrochemical synthesis of boride compounds, including the targeted MgB₆ phase.

Solid-State Reaction Approaches

Solid-state synthesis represents an alternative route to producing magnesium borates, typically involving the direct reaction of solid precursors at elevated temperatures. ontosight.ai This method can be enhanced through mechanochemical activation to improve reaction kinetics.

High-Temperature Solid-State Synthesis Regimes

High-temperature solid-state synthesis involves heating a mixture of precursor powders, such as magnesium oxide (MgO) and boron trioxide (B₂O₃), to induce a chemical reaction that forms the desired magnesium borate compound. ontosight.ainih.gov The specific phase of magnesium borate obtained (e.g., MgB₄O₇, Mg₂B₂O₅, Mg₃B₂O₆) is highly dependent on the stoichiometry of the reactants (the B₂O₃/MgO mole ratio) and the annealing temperature and duration. researchgate.net

Research on various magnesium borates has established that annealing temperatures typically range from 700°C to 1000°C. researchgate.net For example, in the synthesis of other magnesium borates, annealing a 2-hour mechanically activated B₂O₃/MgO (1:1 mole ratio) powder blend at 900°C for 5 hours resulted in the formation of specific crystalline phases. researchgate.net While these studies focus on other borates, the principles apply to the synthesis of this compound, which would require a higher B₂O₃ to MgO ratio. The synthesis of composite materials like Mg₂B₂O₅-Fe₃BO₆ has been achieved at temperatures of 1200°C, indicating that very high temperatures are a key feature of this synthesis regime. nih.gov

Mechanochemical Activation in this compound Synthesis

Mechanochemical activation is a technique used to enhance solid-state reactions by milling the precursor powders at high energy. researchgate.netmdpi.com This process introduces mechanical energy into the system, which can reduce particle size, increase surface area, create defects in the crystal lattice, and ultimately lower the activation energy required for the subsequent chemical reaction during annealing. acs.org

In the context of magnesium borate synthesis, this approach is often referred to as mechanically activated annealing (M2A). researchgate.net The process involves two main steps:

Mechanical Milling: Powder blends of precursors like MgO and B₂O₃ are milled for a specific duration (e.g., 30 minutes to 2 hours) in a high-energy ball mill. researchgate.net

Annealing: The mechanically activated powder is then heated (annealed) at a specific temperature to form the final crystalline product. researchgate.net

Studies have shown that mechanical activation significantly influences the formation of magnesium borates. The milling process can induce reactions even at room temperature, and subsequent heating completes the formation of more crystalline phases. researchgate.netresearchgate.net The parameters of the mechanochemical process, including the B₂O₃/MgO mole ratio and milling time, have a substantial effect on the final product composition and microstructure. researchgate.net This method has been successfully used to synthesize various alkali borohydrides from borates using magnesium-based reducing agents, demonstrating the effectiveness of mechanochemistry in facilitating reactions involving borate and magnesium compounds. mdpi.comacs.org

Parameters in Mechanically Activated Annealing of Magnesium Borates
ParameterInvestigated Range/ValueEffect on SynthesisReference
B₂O₃/MgO Mole Ratio1/1, 1/2, 1/3, 2/1Determines the final borate phase (e.g., MgB₄O₇, Mg₂B₂O₅, Mg₃B₂O₆) researchgate.net
Milling Duration30 min - 2 hoursActivates powders, increases reactivity, can initiate reactions researchgate.net
Annealing Temperature700 °C - 1000 °CPromotes crystallization of the final product researchgate.net
Annealing Duration2 - 5 hoursAffects the completeness of the reaction and crystallinity researchgate.net

Sonochemical and Ultrasonic-Assisted Synthesis Methods

Sonochemical and ultrasonic-assisted methods offer a "green chemistry" approach to synthesizing magnesium borate compounds, often operating under less extreme conditions than solid-state or molten salt techniques. researchgate.netresearchgate.net These methods utilize the energy of high-frequency ultrasound to induce acoustic cavitation in a liquid medium, creating localized hot spots with high temperature and pressure. This accelerates mass transfer and enhances the chemical reactivity of the precursors. rsc.org

These techniques are frequently combined with hydrothermal synthesis, where the reaction is carried out in an aqueous solution at elevated temperature and pressure. researchgate.netnih.gov For the synthesis of magnesium hexaborates, such as the hydrated mineral admontite (MgO·3B₂O₃·7H₂O), typical precursors include a magnesium source like magnesium oxide (MgO) and a boron source like boric acid (H₃BO₃). researchgate.netgoogle.com

Key findings from studies on ultrasonic-assisted synthesis of magnesium borates include:

The formation of hydrated magnesium borates, including admontite and mcallisterite, has been successfully demonstrated. researchgate.net

The process can be carried out at moderate temperatures (e.g., 70°C) and for various reaction times. scholarly.org

Hydrothermal synthesis of a mixture of this compound hydrate (B1144303) and other borates can be achieved at temperatures between 100-250°C. google.com

The use of ultrasound can lead to high reaction yields and produce materials with high crystallinity. researchgate.net

This methodology provides an energy-efficient and environmentally friendly pathway to produce hydrated forms of this compound, with the potential to control particle morphology by adjusting the reaction parameters. researchgate.netresearchgate.net

Principles of Sonochemical Synthesis for Borates

Sonochemical synthesis is an advanced method that utilizes ultrasonic irradiation to drive chemical reactions. rsc.orgrsc.org This technique is particularly effective in the synthesis of borate compounds, including magnesium borates. The fundamental principle of sonochemistry lies in acoustic cavitation—the formation, growth, and violent collapse of bubbles in a liquid medium subjected to high-intensity ultrasound. rsc.orgrsc.org This process generates localized "hot spots" with transient high temperatures and pressures, which can significantly accelerate reaction rates. rsc.org

Impact of Ultrasonic Parameters on Reaction Yield and Product Morphology

Interactive Table: Effect of Ultrasonic Parameters on Magnesium Borate Synthesis

Boron Source Reaction Time (min) Reaction Temperature (°C) Particle Size Range Reaction Yield (%)
Boric Acid 5-20 60-100 228.87 nm - 1.18 µm 84.2 - 97.9
Tincalconite 5-20 60-100 243.75 nm - 1.39 µm 84.2 - 97.9
Borax (B76245) 5-20 60-100 Not specified 84.2 - 97.9

Advanced Control over Synthesis Parameters for Material Quality

Strategies for Enhancing Phase Purity of this compound

Achieving high phase purity is a critical goal in the synthesis of this compound. This ensures that the final product possesses the desired chemical and physical properties without interference from impurities. One key strategy involves the careful control of reaction conditions during synthesis. For instance, in hydrothermal synthesis, adjusting the aging crystallization temperature and time can regulate the precipitation of specific crystal phases, such as MgO·3B₂O₃·7H₂O. google.com This allows for the adjustment of the MgO and B₂O₃ content in the final product. google.com

Methods for Optimizing Crystallinity and Crystal Habit

In addition to sonication, other methods can be employed to optimize crystallinity. For instance, in the synthesis of magnesium whitlockite, a type of magnesium-containing calcium phosphate, the synthesis method directly affects the phase composition, purity, crystallinity, and particle morphology. vu.lt Low-temperature dissolution-precipitation methods can produce poorly crystalline materials that mimic bone apatite. vu.lt Conversely, high-temperature methods are also used to synthesize substituted calcium phosphate materials. vu.lt The choice of precursors and the control of reaction parameters such as temperature and time are pivotal in directing the crystallization process. google.comnih.gov For example, in the synthesis of MgB₂, well-crystallized grains are observed to increase in size with increasing sintering temperature. researchgate.net

Control of Particle Size and Morphology in this compound Synthesis

The ability to control particle size and morphology is essential for tailoring the performance of this compound in various applications. The synthesis method and the parameters used play a direct role in determining these characteristics. researchgate.net Sonochemical-assisted synthesis, for example, has been used to produce magnesium borate hydrates in the sub-micron scale. researchgate.net

Different synthesis techniques can yield a variety of morphologies, including micro-rods, micro-wires, micro-spheres, and whisker-like structures. researchgate.net The choice of reactants and the use of surfactants can also influence the final particle characteristics. For instance, in a surfactant-assisted solid-state method, sodium dodecyl sulfate (B86663) (SDS) was found to be beneficial for increasing surface area, enhancing homogeneity, and decreasing particle sizes of magnesium borates. researchgate.net In another approach, the use of inert substances like n-hexane and silicone oil during the preparation of magnesium ethoxide allowed for the tailoring of particle size and bulk density by modulating the solvent environment to control the precipitation rate and agglomeration. sci-hub.se

Interactive Table: Synthesis Methods and Resulting Morphologies of Magnesium Borates

Synthesis Method Resulting Morphology Particle Size Reference
Sonochemical-assisted hydrothermal Micro and sub-micro scale particles 218.66 nm - 1.50 µm bibliotekanauki.pl
Surfactant-assisted solid-state Not specified Decreased with SDS researchgate.net
Hydrothermal Not specified Not specified researchgate.net
Sol-gel Not specified Not specified researchgate.net
Combustion Not specified Not specified researchgate.net

Structural Elucidation and Crystallography of Magnesium Hexaborate Systems

Polyhedral Networks and Boron-Oxygen Coordination within Magnesium Hexaborates

Connectivity and Linkages of Borate (B1201080) Triangles and Tetrahedra

The fundamental building blocks of magnesium hexaborate structures are primarily trigonal BO₃ and tetrahedral BO₄ units. nih.govresearchgate.net The connectivity of these units gives rise to complex polyanions. For instance, in the mineral aristarainite, a hydrated sodium magnesium borate, the hexaborate polyanion [B₆O₈(OH)₄]⁴⁻ is formed from three borate triangles and three borate tetrahedra sharing corners. arizona.edu These polyanions then link together to form infinite chains. arizona.edu

In another example, a solvothermally synthesized magnesium potassium borate, MgK₀.₅B₆O₁₀₀.₅·0.5H₂O, features a three-dimensional framework constructed from [B₆O₁₃]⁸⁻ clusters. iucr.orgresearchgate.net Each of these clusters is composed of three trigonal BO₃ and three tetrahedral BO₄ units. iucr.orgresearchgate.net The BO₄ units are further connected to neighboring BO₃ units, creating an oxoboron cluster with the general formula [B₆O₁₀]²⁻. iucr.orgresearchgate.net The study of various magnesium borate compounds, such as this compound (MgB₆O₁₀·7H₂O), has identified the presence of both three- and four-coordinate boron species. researchgate.net

The way these borate triangles and tetrahedra link can be influenced by the presence of other cations and the synthesis conditions. In some magnesium borate glasses, the fraction of four-coordinated boron atoms (N₄) is found to be lower compared to other alkaline earth borates, a phenomenon attributed to the coordination requirements of the Mg²⁺ ion for highly charged oxygen sites. researchgate.net

Magnesium Cation Coordination Environments in Hexaborate Complexes

Preferred Tetrahedral and Octahedral Coordination Geometries for Mg²⁺

Magnesium ions typically exhibit a preference for octahedral coordination with oxygen atoms. umanitoba.caresearchgate.net In many crystalline magnesium borate minerals, Mg²⁺ is found in a six-coordinate environment, forming [MgO₆] polyhedra. ualberta.ca This octahedral geometry is a common feature, as seen in various hydrated and anhydrous magnesium borates. ualberta.ca

However, tetrahedral coordination (MgO₄) is also observed, particularly in glass systems. arxiv.org Molecular dynamics simulations of magnesium silicate (B1173343) and borate glasses have shown that some magnesium ions can be four-fold coordinated, forming MgO₄ tetrahedra that interconnect with the borate or silicate network. arxiv.orgescholarship.org The coordination number of magnesium in these glasses can range from 4 to 6. researchgate.net In some cases, a "5+1" coordination has been described, where the magnesium atom is strongly bonded to five oxygen atoms with a sixth one at a greater distance. ualberta.ca

Experimental and Theoretical Probes of Magnesium Coordination Modes

A variety of experimental and theoretical techniques are employed to investigate the coordination environment of magnesium in hexaborates.

Experimental Probes:

X-ray Diffraction (XRD): Single-crystal and powder XRD are fundamental for determining the precise atomic positions and thus the coordination geometry of Mg²⁺ in crystalline magnesium borates. arizona.eduiaea.org

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Ultrahigh-field ²⁵Mg solid-state NMR is a powerful tool for probing the local structure around magnesium sites. ualberta.caresearchgate.net The measured NMR parameters, such as the quadrupolar coupling constant (Cq) and isotropic chemical shift (δiso), are sensitive to the coordination number and the degree of geometric distortion of the Mg site. ualberta.caresearchgate.net For instance, experimental Cq values have been shown to correlate with the distortion of the Mg coordination polyhedron. ualberta.ca

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can provide information about the local environment of the magnesium ion by probing the vibrations of the Mg-O bonds and the surrounding borate network. nih.govacs.org

Theoretical Probes:

Density Functional Theory (DFT) Calculations: DFT calculations are used to support experimental findings and provide deeper insights into the electronic structure and bonding. ualberta.ca These calculations can predict ²⁵Mg NMR parameters, which can then be compared with experimental data to validate structural models. ualberta.ca

Molecular Dynamics (MD) Simulations: MD simulations are particularly useful for studying amorphous systems like glasses. escholarship.orgacs.org By using appropriate interaction potentials, these simulations can predict the distribution of magnesium coordination numbers and the connectivity of the glass network. escholarship.org

The following table summarizes experimental ²⁵Mg NMR data for various magnesium borate minerals, illustrating the range of coordination environments.

MineralExperimental Cq (MHz)Experimental δiso (ppm)Mg Coordination
Hungchaoite0.7 ± 0.10.2 ± 0.5Pseudo-octahedral [MgO₆]
Boracite-type Mg₃B₇O₁₃Br18.0 ± 0.5--
Grandidierite-23 ± 3-
Data sourced from an ultrahigh-field ²⁵Mg NMR study. ualberta.ca

Chemical Bonding Characteristics of this compound

The chemical bonding in this compound is characterized by a combination of ionic and covalent interactions.

Investigation of Electrostatic Interactions and Covalent Bonding Features

The bonding in this compound can be described as a mix of ionic and covalent character. chemrevise.orgrsc.org

Electrostatic Interactions: A significant degree of ionic bonding exists between the positively charged magnesium cations (Mg²⁺) and the negatively charged borate polyanions. nih.govchemrevise.orgraena.ai The electrostatic attraction between these oppositely charged ions is a primary force holding the crystal lattice together. chemrevise.orglibretexts.org In some theoretical descriptions, the bonding between Mg²⁺ cations and the boron framework is attributed to this electrostatic attraction. nih.gov

Covalent Bonding: Covalent bonds are present within the borate anions, specifically between the boron and oxygen atoms (B-O). nih.govchembase.lk These B-O bonds are strong and directional, forming the robust trigonal and tetrahedral units that constitute the borate network. The nature of these bonds can be further investigated using spectroscopic techniques. For example, X-ray Photoelectron Spectroscopy (XPS) can provide information on the electronic states of magnesium, boron, and oxygen, revealing details about the bonding environment. nih.gov FTIR spectroscopy also helps in identifying the characteristic vibrational modes of B-O bonds in both BO₃ and BO₄ units. nih.gov

Advanced Characterization Techniques in Magnesium Hexaborate Research

Diffraction Methods for Structural and Phase Analysis

Diffraction techniques are fundamental in solid-state chemistry for providing detailed information about the atomic arrangement within a crystalline material.

X-ray Diffraction (XRD) is a cornerstone technique for the characterization of crystalline materials like magnesium hexaborate. creative-biostructure.com When a sample is exposed to X-rays, the regularly arranged atoms in the crystal lattice diffract the beams in specific directions, creating a unique diffraction pattern. creative-biostructure.com This pattern serves as a fingerprint for the material, allowing for phase identification by comparing it to standard databases, such as those maintained by the Joint Committee on Powder Diffraction Standards (JCPDS). bibliotekanauki.pl

Powder X-ray Diffraction (PXRD), a specific application of XRD, is particularly useful for analyzing polycrystalline samples. creative-biostructure.com It has been instrumental in the study of various magnesium borate (B1201080) compounds synthesized through methods like sonochemical-assisted synthesis and hydrothermal processes. bibliotekanauki.plresearchgate.net For instance, in sonochemical synthesis, PXRD analysis confirmed the formation of admontite [MgO(B2O3)3 · 7(H2O)] and mcallisterite [Mg2(B6O7(OH)6)2 · 9(H2O)]. bibliotekanauki.pl Similarly, studies on hydrothermally synthesized magnesium borates used XRD to identify the products as mixtures of this compound hydrate (B1144303) and ascharite. researchgate.net

Beyond phase identification, PXRD is crucial for determining the lattice parameters of a crystal structure, which define the size and shape of the unit cell. creative-biostructure.com The positions of the diffraction peaks are governed by Bragg's Law (nλ = 2d sinθ), where the interplanar spacing 'd' is directly related to the lattice parameters. creative-biostructure.com Precise determination of these parameters is essential for understanding the structural integrity and purity of the synthesized this compound.

Table 1: Representative Lattice Parameter Data for Hexagonal Crystal Systems from Diffraction Studies (Note: This table provides illustrative data for hexagonal systems to demonstrate the type of information obtained from XRD analysis. Specific data for this compound may vary based on synthesis conditions and hydration state.)

Compound/SystemSpace Groupa (Å)c (Å)Source
β-Mg3Sb2P-3m14.577.24 researchgate.net
Magnesium Powder-3.21005.2107 researchgate.netusk.ac.id
LaB6--- sci-hub.se

While PXRD is excellent for phase analysis and determining lattice parameters of bulk samples, single-crystal X-ray diffraction provides the most precise and unambiguous determination of a crystal structure. mdpi.com This technique requires a small, well-formed single crystal of the material. By measuring the intensities and positions of thousands of diffracted X-ray beams from various orientations of the crystal, a three-dimensional electron density map can be constructed.

From this map, the precise coordinates (x, y, z) of each atom within the unit cell can be determined. mdpi.com This level of detail is fundamental for understanding the bonding environment, coordination numbers, and the specific arrangement of the borate and magnesium ions within the this compound framework. For example, in studies of complex borates, single-crystal XRD has been used to solve molecular structures, revealing intricate details of the atomic arrangement. researchgate.net

The Rietveld method is a powerful analytical technique applied to powder diffraction data to refine crystal structure models. malvernpanalytical.comwikipedia.org It works by fitting a calculated theoretical diffraction pattern to the entire measured experimental pattern using a least-squares approach. wikipedia.org This method is particularly valuable when diffraction peaks from different phases overlap, a common occurrence in multiphase samples. wikipedia.org

In the context of this compound research, Rietveld refinement offers several advantages:

Quantitative Phase Analysis: It can accurately determine the relative amounts of different crystalline phases in a mixture. malvernpanalytical.com This is crucial for studies where this compound is synthesized alongside other magnesium borate phases or impurities. researchgate.net

Structural Refinement: The method refines various parameters, including lattice parameters, atomic positions, and site occupancy factors, leading to a more accurate and detailed crystal structure model than what might be obtained from simple peak indexing. malvernpanalytical.comnih.gov

Microstructural Information: It can also provide information on crystallite size and microstrain within the material. sci-hub.se

The application of Rietveld refinement to powder X-ray diffraction data of synthesized borates has enabled detailed structural characterization, including the refinement of lattice parameters and atomic coordinates, thereby providing a comprehensive understanding of the material's structure. sci-hub.seresearchgate.net

Spectroscopic Investigations of this compound

Spectroscopic techniques probe the interaction of electromagnetic radiation with matter, providing insights into the vibrational and electronic properties of molecules and crystal lattices.

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a material. wikipedia.org When infrared radiation is passed through a sample, specific frequencies are absorbed that correspond to the vibrational energies of the chemical bonds and functional groups within the molecule. wikipedia.org

For this compound, FTIR is used to identify the presence of characteristic borate and hydroxyl (O-H) groups. The complex borate anion framework gives rise to a series of distinct absorption bands. Key vibrational modes observed in the FTIR spectra of magnesium borates include:

O-H Stretching: Bands corresponding to the stretching vibrations of water of crystallization and hydroxyl groups are typically observed in the higher frequency region (around 3400-3700 cm⁻¹). nih.gov

B-O Stretching: Asymmetric stretching vibrations of B-O bonds in both trigonal BO₃ and tetrahedral BO₄ units are prominent. For example, the asymmetric stretching of B-O in BO₃ units can be observed around 1367 cm⁻¹. nih.gov

B-O Bending: Bending vibrations of the borate network and Mg-O bonds occur at lower frequencies. nih.gov

FTIR analysis has been consistently used alongside XRD to confirm the identity and composition of synthesized magnesium borate products, ensuring the presence of the correct borate framework and hydration state. bibliotekanauki.plresearchgate.netrsc.org

Table 2: Representative FTIR Absorption Bands for Magnesium Borate Compounds (Note: The exact positions of the peaks can vary depending on the specific crystalline form and hydration level.)

Wavenumber (cm⁻¹)AssignmentSource
3743, 3413O–H stretching vibrations of water of crystallization nih.gov
1642Characteristic peak of Mg–B nih.gov
1367Asymmetric stretching vibration of B–O bond of trigonal BO₃ units nih.gov
1021Asymmetric stretching vibration of Mg–B of BO₄ anion nih.gov
705Longitudinal optic mode frequency of Mg–O nih.gov
499Bending mode of Mg–B of BO₄ anion nih.gov
437Bending vibration for MgB₆ nih.gov

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. nih.gov It involves scattering monochromatic light (from a laser) off a sample and analyzing the frequency shift of the scattered light. nih.gov These shifts correspond to the vibrational modes of the molecules. While FTIR measures absorption, Raman measures scattering, and the selection rules for which vibrations are active differ, often providing a more complete vibrational picture when used together.

In the study of this compound, Raman spectroscopy is particularly powerful for:

Investigating Polyborate Anions: It can be used to identify the main polyborate anions present in solutions and solid precipitates, such as B₃O₃(OH)₄⁻, B₅O₆(OH)₄⁻, and B₆O₇(OH)₆²⁻. researchgate.net

Monitoring Solid-State Transformations: Raman spectroscopy can track changes in the crystal structure and bonding during processes like crystallization or thermal treatment. researchgate.net For example, it has been used to propose mechanisms of solid-phase transformation in magnesium borate systems. researchgate.net

Characterizing Framework Structures: The technique is sensitive to the symmetric vibrations of the borate rings and cages, providing structural information that complements XRD data. tubitak.gov.tr

The ability of Raman spectroscopy to analyze samples in aqueous environments and to detect subtle structural changes makes it an invaluable tool for in-situ studies of this compound synthesis and stability. researchgate.netmdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the top 5-10 nanometers of a material's surface. wikipedia.org By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS provides a "fingerprint" of the elements present and their bonding environments. wikipedia.orgcarleton.edu

In the study of this compound, XPS is instrumental in verifying the presence of magnesium and boron and identifying their respective chemical states. For instance, analysis of the Mg 1s and B 1s core level spectra can confirm the formation of MgB₆ and distinguish it from potential impurities like magnesium oxide (MgO) or unreacted starting materials. nih.govresearchgate.net The binding energy of the Mg 1s peak in MgB₆ is observed at approximately 1314 eV. nih.gov The B 1s spectrum often shows contributions from both trigonal BO₃ and tetrahedral BO₄ groups, with a significant peak around 198.6 eV, reflecting the complex boron network within the hexaboride structure. nih.gov

Table 1: Representative XPS Binding Energies for Magnesium Borides and Related Compounds

Compound/SpeciesCore LevelBinding Energy (eV)Reference
MgB₆Mg 1s1314 nih.gov
MgB₆B 1s198.6 nih.gov
MgB₂Mg 2p51.3 researchgate.net
MgB₂B 1s188.3 researchgate.net
Metallic MgMg 2p49.3 researchgate.net
MgOO 1s531 (approx.) researchgate.net
B₂O₃B 1s193.5 researchgate.net

Note: Binding energies can vary slightly depending on the instrument and calibration.

Near Edge Soft X-ray Absorption Spectroscopy (NEXAFS) for Electronic Structure Probing

Near Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near Edge Structure (XANES), is a powerful technique for probing the unoccupied electronic states of a material. stanford.eduwikipedia.org It involves tuning the energy of soft X-rays across an absorption edge of a specific element and measuring the resulting absorption. stanford.edudiamond.ac.uk The fine structure in the near-edge region provides detailed information about the local bonding environment and electronic structure. stanford.edumdpi.com

For this compound, NEXAFS studies at the Mg and B K-edges can reveal details about the coordination chemistry and the nature of the chemical bonds. The technique is particularly sensitive to the orientation of molecular orbitals, making it valuable for understanding the anisotropic nature of chemical bonding in crystalline materials. stanford.eduresearchgate.net While specific NEXAFS data for MgB₆ is not widely published, the principles of the technique suggest its utility in mapping the partial density of unoccupied states and understanding the hybridization of Mg and B orbitals.

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a material, providing information about its electronic transitions. ubbcluj.ro When a molecule absorbs light in this region, electrons are promoted from a lower energy ground state to a higher energy excited state. ubbcluj.ro The wavelengths at which absorption occurs correspond to the energy differences between these electronic states.

In the context of magnesium borates, UV-Vis spectroscopy is used to determine their optical properties, such as the optical band gap. For example, studies on magnesium oxide (MgO), a related compound, show a sharp absorption in the UV region, from which the band gap can be calculated. aps.orgresearchgate.net Research on synthesized magnesium borate minerals like admontite and mcallisterite has utilized UV-Vis spectroscopy to investigate their optical absorption characteristics in the 200–1000 nm range. researchgate.net This information is crucial for applications where the optical properties of the material are important.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments and Coordination Geometry

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that probes the local chemical environment of specific atomic nuclei. nih.gov It is highly sensitive to the coordination number, bond angles, and distances to neighboring atoms. nih.gov For magnesium compounds, ²⁵Mg solid-state NMR is a powerful tool, although it can be challenging due to the low gyromagnetic ratio and natural abundance of the ²⁵Mg isotope. fsu.edu

In the study of magnesium-containing materials, NMR provides insights into the coordination environment of Mg²⁺ ions. nih.gov For instance, ultrahigh-field ²⁵Mg NMR has been used to distinguish between four-fold and six-fold coordinated magnesium in silicate (B1173343) glasses. fsu.edu In magnesium borates, NMR can be used to characterize the local structure around both magnesium and boron (using ¹¹B NMR). Studies on various magnesium borate minerals have established correlations between ²⁵Mg NMR parameters and the local structure at the magnesium sites. researchgate.net This technique can unambiguously identify the coordination sphere of Mg, which is fundamental to understanding the material's crystal chemistry. nih.govru.nl

Microscopic and Morphological Characterization Techniques

The physical form and surface features of this compound are critical to its properties and performance in various applications. Electron microscopy techniques are indispensable for visualizing these characteristics at the micro and nano-scale.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Distribution

Scanning Electron Microscopy (SEM) is a versatile technique that provides high-resolution images of a sample's surface topography. air.app.brnanoscience.com It works by scanning a focused beam of electrons over the surface and detecting the emitted secondary or backscattered electrons. air.app.br This allows for the detailed visualization of surface features, texture, and the determination of particle size and shape. air.app.brresearchgate.net

In the research of this compound and related magnesium compounds, SEM is routinely used to characterize the morphology of synthesized powders and crystalline structures. nih.govresearchgate.net For example, SEM images of electrochemically synthesized MgB₆ have shown particle diameters in the range of 4–8 μm. nih.gov The technique is also invaluable for observing the microstructure of composites containing magnesium borates, revealing the interface between the reinforcing whiskers and the matrix material. researchgate.net

Table 2: Morphological Features of Magnesium Compounds Observed by SEM

MaterialObserved FeaturesTypical Size RangeReference
MgB₆Cubic crystal structure, some molten regions4–8 µm nih.gov
Mg₂B₂O₅ whiskersWhisker morphologyNot specified researchgate.net
MgO NanoparticlesCubic, truncated octahedron, and spherical morphologiesNanoscale copernicus.org
PEO-treated Mg alloyMicro-structured surface with microporosityMicrometer scale researchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Structural Analysis

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the imaging of materials at the atomic scale. nottingham.ac.ukrug.nl In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the resulting image provides detailed information about the material's internal structure, crystallinity, and defects. nottingham.ac.ukrug.nl

TEM is a crucial tool for the nanoscale structural analysis of this compound and other nanomaterials. rsc.org High-resolution TEM (HRTEM) can visualize the crystallographic structure of nanoparticles, allowing for the identification of atomic columns and crystal defects. rug.nl In the broader context of magnesium-based materials, TEM has been used to characterize the internal structure of magnesium oxide nanoparticles and to perform nanoscale chemical analysis using techniques like electron energy loss spectroscopy (EELS) and energy-dispersive X-ray spectroscopy (EDXS). copernicus.orgfzu.cz This level of detail is essential for understanding the fundamental structure-property relationships in these materials.

Complementary Analytical Methods for Compositional and Purity Assessment

Assessing the chemical composition and purity of this compound is critical for ensuring material quality and performance. This is achieved through a combination of classical chemical methods and modern instrumental techniques.

A key parameter for boron-containing minerals and compounds is the boron oxide (B₂O₃) content. tuiasi.ro This is often determined by a well-established acid-base titration method. The procedure typically involves dissolving the magnesium borate sample in an acid, such as hydrochloric acid (HCl). tuiasi.ro Mannitol is then added to the solution, which complexes with the boric acid to form a stronger acid complex (mannitol-boric acid). google.com This stronger acid can then be accurately titrated with a standardized sodium hydroxide (B78521) (NaOH) solution to a specific endpoint, often identified using a mixed indicator. google.com This method is a reliable way to quantify the B₂O₃ content, which is crucial as properties like heat resistance often increase with higher B₂O₃ percentages. tuiasi.ro Studies on the synthesis of admontite have used this titration method to confirm the B₂O₃ content of the final product, with results around 51-52%. tuiasi.ro

Ensuring the purity of this compound requires the identification and quantification of trace-level impurities. lcms.cz These impurities can be unreacted starting materials, by-products from synthesis, or contaminants from processing equipment. Modern analytical techniques are employed to detect these impurities at very low concentrations, often in the parts-per-million (ppm) range. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. shimadzu.com When coupled with detectors like a Charged Aerosol Detector (CAD), HPLC can provide a nearly uniform response for non-volatile analytes, making it well-suited for quantifying unknown impurities where pure standards are not available. lcms.cz Other methods, such as Gas Chromatography (GC) combined with Mass Spectrometry (GC-MS), are highly effective for identifying volatile or semi-volatile organic impurities. For elemental impurities, techniques like Atomic Absorption Spectrophotometry (AAS) or Inductively Coupled Plasma (ICP) spectroscopy offer high sensitivity and accuracy. researchgate.net

Computational and Theoretical Studies on Magnesium Hexaborate Systems

Electronic Structure and Band Theory of Magnesium Hexaborates

The electronic structure, as determined by band theory calculations, dictates the electrical properties of a material. For magnesium hexaborate, theoretical studies have predicted contrasting electronic behaviors for its different structural phases. aip.org

Characterization of Semiconductor, Semimetal, and Metallic Ground States

First-principles calculations have shown that the electronic nature of MgB₆ is highly dependent on its crystal structure. The predicted thermodynamic ground state, the orthorhombic Cmcm structure, is characterized as having a metallic ground state. aip.orgnih.gov This metallic behavior arises from the delocalized electrons within the extended boron ribbons, resulting in no band gap at the Fermi level. aip.org

In contrast, the metastable tetragonal P4mm structure is predicted to be a semiconductor. aip.org Its electronic band structure exhibits a direct band gap of approximately 0.7 eV at the X point in the Brillouin zone, which is comparable to the band gap of germanium. aip.org This highlights how the arrangement of atoms can fundamentally alter the electronic properties from metallic to semiconducting.

Table 2: Calculated Electronic Properties of this compound Phases This table outlines the predicted electronic character and band gap for the ground state and a metastable phase of MgB₆.

Structure (Space Group)Electronic CharacterCalculated Band Gap (eV)
CmcmMetallic0
P4mmSemiconductor~0.7

Theoretical Investigations of Band Gap Engineering and Topological Features

While specific studies on band gap engineering and topological features for this compound are not extensively detailed in the provided search results, the fundamental findings from the electronic structure calculations provide a basis for such investigations. The existence of both metallic and semiconducting phases suggests that it might be possible to tune the electronic properties through methods like strain engineering or chemical doping, which are common strategies for band gap engineering. rsc.org

The concept of topological materials is an active area of research in condensed matter physics. The complex bonding networks in borides, including the B₆ octahedra and extended ribbons found in the predicted Cmcm structure of MgB₆, could potentially host non-trivial topological states. However, the current body of research primarily focuses on the fundamental thermodynamic and electronic properties, and further theoretical work would be needed to explore the potential for topological features in this compound systems.

Simulation and Analysis of Electron-Phonon Coupling in this compound

Electron-phonon coupling (EPC) is a critical parameter that governs the superconductivity of a material. In the context of this compound, theoretical calculations have been employed to estimate its EPC and compare it with the well-known superconductor magnesium diboride (MgB₂).

Initial first-principles density functional calculations predicted an orthorhombic Cmcm structure as the thermodynamic ground state of MgB₆. aip.org This structure is notably different from the previously assumed primitive cubic arrangement of boron octahedra. aip.org Subsequent analysis of the Cmcm structure revealed that MgB₆ is expected to have a much weaker electron-phonon coupling compared to MgB₂. aip.org This finding suggests that MgB₆, in this predicted ground state, is not likely to exhibit high-temperature superconductivity. aip.org

The structural differences between MgB₆ and MgB₂ are key to understanding their differing EPC strengths. While MgB₂ features planar honeycomb layers of boron atoms, the predicted Cmcm structure of MgB₆ contains a more complex arrangement with both localized B₆ octahedra and extended B∞ ribbons. aip.org This structural variance directly impacts the electronic band structure and the vibrational modes (phonons), which are the two fundamental components of electron-phonon coupling.

Further theoretical investigations into other metal hexaborides, such as beryllium hexaboride (BeB₆), provide valuable context. For instance, at high pressure, a phase of BeB₆ (β-BeB₆) analogous to MgB₂ is predicted to be a superconductor with a critical temperature (Tc) of 24 K. acs.org This is attributed to the strong electron-phonon coupling arising from the two-dimensional σ bonding within the boron slabs, a feature it shares with MgB₂. acs.org In contrast, the ground state of MgB₆ does not appear to possess the same advantageous structural and electronic characteristics for strong EPC.

High-Pressure Behavior and Pressure-Induced Phase Transitions

The application of high pressure can dramatically alter the structural and electronic properties of materials, often leading to the formation of novel phases with unique characteristics. Computational studies play a pivotal role in predicting and understanding these pressure-induced transformations in this compound.

Computational Prediction and Experimental Verification of Pressure-Induced Polymorphism

Computational studies utilizing unbiased structure searching methods combined with first-principles density functional calculations have been instrumental in exploring the high-pressure phase diagram of magnesium hexaboride. aip.org These methods have predicted that the orthorhombic Cmcm structure of MgB₆ is stable against decomposition into its elemental constituents, magnesium and boron, up to a pressure of 18.3 GPa. aip.org This predicted stability under pressure is a crucial piece of information that can guide experimental synthesis efforts, which may require high-pressure conditions. aip.org

While direct experimental verification of pressure-induced polymorphism in MgB₆ is still an active area of research, studies on related alkaline earth hexaborides like CaB₆, SrB₆, and BaB₆ have shown that pressure-driven polymorphism is a common phenomenon in this class of materials. researchgate.netresearchgate.net For example, first-principle calculations and high-pressure X-ray experiments have predicted and observed phase transitions in these compounds. researchgate.net These findings lend credence to the theoretical predictions for MgB₆ and highlight the importance of high-pressure synthesis and characterization techniques.

Theoretical Studies of Semiconductor-Semimetal-Superconductor Transitions under Pressure

Theoretical investigations have explored the possibility of pressure-induced electronic transitions in magnesium hexaborides. acs.orgresearchgate.netaps.org One study predicted a pressure-induced semiconductor-semimetal-superconductor transition in magnesium hexaborides, indicating a significant evolution of its electronic properties under compression. acs.org The mechanism behind such a transition is often linked to changes in the boron covalent network within the crystal structure. researchgate.net

For instance, in a study on titanium monoboride, pressure induced a phase transition that altered the boron network from a one-dimensional chain to a graphene-like sheet, which in turn changed its electronic character. researchgate.net Similar transformations in the boron framework of MgB₆ under pressure could lead to a metallic state, a prerequisite for superconductivity. While the predicted ground state of MgB₆ at ambient pressure is metallic, further pressure could modulate its band structure and density of states at the Fermi level, potentially enhancing its superconducting properties if a suitable electron-phonon coupling mechanism is also present. aip.org

Ab Initio Material Modeling for Predicting Functional Properties of Magnesium Hexaborates

Ab initio material modeling, based on the principles of quantum mechanics, is a powerful tool for predicting the functional properties of materials without the need for empirical parameters. iaea.orgresearchgate.net This approach has been applied to study various aspects of magnesium hexaboride and related compounds.

Using first-principles density functional theory, researchers have calculated the structural, electronic, and energetic properties of MgB₆. aip.org These calculations have been crucial in identifying the stable Cmcm orthorhombic structure and in determining its metallic nature. aip.org The predicted volume of the Cmcm structure is significantly smaller than previously proposed cubic models, further supporting its stability. aip.org

Furthermore, ab initio methods are used to investigate the effects of doping on the properties of hexaborides. For example, a study on holmium hexaboride (HoB₆) used ab initio modeling to understand the impact of cobalt and magnesium oxide doping on its electronic and magnetic properties. iaea.orgresearchgate.net Such studies provide insights into how the properties of MgB₆ could be tailored through intentional impurity inclusion.

Theoretical Frameworks for Magnesium Boron Clusters and Extended Boron Networks

Understanding the bonding and stability of small magnesium-boron clusters provides fundamental insights into the nature of the extended solid-state structures of this compound. Theoretical studies on magnesium-boron clusters (MgₘBₙ) have been performed to investigate the nature of their chemical bonding and the origin of their stability. aip.orgaip.org

These studies, often employing density functional theory, have shown that the addition of magnesium atoms can stabilize electron-deficient boron clusters by enhancing their aromaticity through charge transfer. aip.orgaip.org The binding between magnesium and boron clusters is found to be ionic, with magnesium atoms donating charge to the boron framework. aip.org This charge transfer is a key factor in the formation and stability of magnesium boride compounds.

The theoretical frameworks developed for these clusters can be extended to understand the bonding in the crystalline form of MgB₆. The predicted Cmcm structure of MgB₆ features a complex boron network composed of B₆ octahedra and B∞ ribbons. aip.org The stability of this network is supported by the charge transfer from the magnesium atoms, which provides the necessary electrons to satisfy the bonding requirements of the boron framework. aip.org

Reactivity, Decomposition, and Stability of Magnesium Hexaborate

Thermodynamic Instability and Decomposition Mechanisms of Magnesium Hexaborate

This compound, particularly in its hydrated forms, exhibits a degree of thermodynamic instability that leads to decomposition upon heating. The nature of this instability and the subsequent decomposition pathways are influenced by the specific composition and structure of the borate (B1201080) compound. While some magnesium borates, such as magnesium metaborate (B1245444) (MgB₂O₄), are noted for their thermal stability, others, especially complex hydrated polyborates, undergo multi-step transformations when subjected to elevated temperatures.

The compound Mg[B₆O₇(OH)₆]·5H₂O, a well-characterized this compound, serves as a key example for understanding these decomposition processes. ccspublishing.org.cn Its structure contains a complex hexaborate anion and a significant amount of water of crystallization, both of which play crucial roles in its thermal behavior. The decomposition is not a simple, single-step event but rather a cascade of dehydration, dehydroxylation, and structural rearrangement.

Investigation of Thermal Decomposition Pathways and Resulting Products

The thermal decomposition of hydrated magnesium borates has been investigated using techniques such as Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC). For Mg[B₆O₇(OH)₆]·5H₂O, the decomposition process occurs in distinct stages. ccspublishing.org.cn The initial weight loss, observed at lower temperatures, corresponds to the removal of the water of crystallization. This is followed by the loss of water from the hydroxyl groups attached to the boron atoms in the hexaborate cluster at higher temperatures.

The final solid product of the high-temperature decomposition of Mg[B₆O₇(OH)₆]·5H₂O has been identified as dehydrated magnesium tetraborate (B1243019) (MgB₄O₇). ccspublishing.org.cn This indicates that the decomposition involves not only the removal of water but also a fundamental rearrangement of the borate anionic structure, from a hexaborate to a tetraborate framework.

The general pathway can be summarized as:

Dehydration: Removal of loosely bound water of crystallization.

Dehydroxylation: Removal of water from the structural hydroxyl groups.

Structural Reorganization: Transformation of the hexaborate core into a more stable anhydrous borate structure, such as tetraborate.

This multi-stage process, involving dehydration and hydrolysis, is also observed in the thermal decomposition of other hydrated magnesium salts, such as magnesium chloride hexahydrate (MgCl₂·6H₂O), which decomposes to magnesium oxide (MgO) through various hydrated and hydroxychloride intermediates. journalssystem.comsci-hub.st

Table 1: Thermal Decomposition Stages of Mg[B₆O₇(OH)₆]·5H₂O
Temperature RangeProcessResulting Product
Low TemperatureDehydrationPartially dehydrated this compound
High TemperatureDehydroxylation and Structural ReorganizationAnhydrous Magnesium Tetraborate (MgB₄O₇)

This table is based on findings reported in scientific literature. ccspublishing.org.cn

Identification and Characterization of Intermediate Species During Decomposition

During the thermal decomposition of complex hydrated salts, the formation of intermediate species is common. For hydrated magnesium hydroxycarbonate, for instance, an amorphous magnesium carbonate (AMC) is formed as an intermediate before the final crystallization of MgO. rsc.org This suggests that amorphous intermediates could also play a role in the decomposition of this compound.

In the decomposition of magnesium borohydride (B1222165) (Mg(BH₄)₂), a related but distinct class of compounds, numerous amorphous and crystalline intermediates are formed, including higher boranes and magnesium hydride (MgH₂). mdpi.comesrf.fr While the specific intermediates for this compound are not as extensively documented, the transformation from Mg[B₆O₇(OH)₆]·5H₂O to MgB₄O₇ likely proceeds through partially dehydrated and dehydroxylated amorphous phases before the final crystalline product is formed. ccspublishing.org.cn The characterization of these transient species is challenging due to their often short-lived and non-crystalline nature.

Reaction Kinetics and Mechanistic Investigations of this compound Formation

The formation of this compound can be achieved through various synthetic routes, with the kinetics and mechanism being highly dependent on the chosen method. One notable approach is the synthesis of Mg[B₆O₇(OH)₆]·5H₂O from concentrated boron-bearing salt lake brines via a dilution method at room temperature. ccspublishing.org.cn This "green chemistry" approach is significant for its low energy consumption. The mechanism involves the controlled precipitation of the this compound salt by altering the solution's concentration, which shifts the solubility equilibrium. ccspublishing.org.cn

Another method involves the reaction of an ammonium (B1175870) source, a boron-containing compound (like boric acid), and a magnesium compound in an aqueous solution. google.com The reaction to form an ammonium magnesium bis(hexaborate) is typically carried out by heating the mixture to temperatures between 20°C and 100°C for a duration ranging from 2 to 100 hours. google.com The reaction rate in this process is influenced by temperature, with higher temperatures generally leading to faster formation of the product. google.com

The kinetics of reactions involving magnesium can also be influenced by the state of the magnesium itself. For instance, in the formation of Grignard reagents, the reaction rate is first-order with respect to the alkyl halide concentration and is thought to involve the metal-solvent interface. libretexts.org While a different type of reaction, it highlights the importance of surface area and solvent interaction in magnesium chemistry.

Solution Chemistry and Solubility Studies of Magnesium Borates

The behavior of magnesium borates in solution is complex, governed by factors such as the solvent system, pH, and the concentration of other ions.

Dissolution Behavior in Various Solvent Systems

Magnesium borates are generally characterized by their low solubility in water. researchgate.net For example, magnesium metaborate (MgB₂O₄) is described as being slightly soluble in water. chegg.com This insolubility makes their production through precipitation methods feasible. researchgate.net The principle of "like dissolves like" suggests that polar solvents would be required, but the strong ionic bonding within the crystal lattice of magnesium borates limits their dissolution even in water. labclinics.com

The dissolution kinetics can also be slow. An ammonium magnesium bis(hexaborate) compound was noted to have relatively slow dissolution kinetics, a property that is useful for applications requiring the controlled release of borate into a solution. google.com The solubility of magnesium salts can be highly dependent on the anion; for instance, while magnesium sulfate (B86663) is soluble, many other magnesium salts are not. researchgate.net In some cases, acidic solvents can dissolve otherwise insoluble magnesium salts, as seen with magnesium oleate (B1233923) dissolving in acetic acid, though this can alter the compound's chemistry. researchgate.net

Influence of Solution pH and Ionic Strength on Borate Speciation and Stability

The chemistry of borates in aqueous solutions is particularly sensitive to pH. In solution, a dynamic equilibrium exists between boric acid, B(OH)₃, and the borate ion, B(OH)₄⁻. researchgate.netresearchgate.net At neutral or acidic pH, the uncharged boric acid molecule is the predominant species. As the pH increases above the pKa of boric acid (around 9.2), the equilibrium shifts towards the formation of the negatively charged borate ion. researchgate.net

This change in speciation significantly affects the solubility and reactivity of borates. Furthermore, in solutions containing other ions, more complex species can form. In the presence of magnesium ions, borate can form complexes such as MgH₂BO₃⁺. researchgate.net The solubility behavior of borates is also complicated by the tendency of boron to form various polymeric anions in solution, such as tetraborates and pentaborates, especially at high concentrations. cdut.edu.cn

Table 2: Common Boron Species in Aqueous Solution at Varying pH
pH RangePredominant Boron Species
< 9Boric Acid (B(OH)₃)
> 9Borate Ion (B(OH)₄⁻)

This table illustrates the general effect of pH on boron speciation in dilute aqueous solutions. researchgate.netresearchgate.net

Crystallization Kinetics from Aqueous and Non-Aqueous Solutions

The crystallization kinetics of this compound are influenced by a variety of factors, including the solvent system (aqueous or non-aqueous), temperature, pH, and the presence of impurities. The formation of this compound from solution involves nucleation and crystal growth, processes that are governed by the degree of supersaturation. scribd.com

In aqueous solutions, the speciation of borate ions is complex and highly dependent on pH and concentration. researchgate.net The principal polyborate anions found in boron-concentrated brines include B(OH)₃, B₃O₃(OH)₄⁻, B₅O₆(OH)₄⁻, and B₆O₇(OH)₆²⁻. researchgate.net The dilution of these brines with water can lead to the depolymerization of larger polyborate anions into smaller ones, such as B(OH)₃ and B₃O₃(OH)₄⁻, which also causes an increase in the solution's pH from approximately 4.2 to nearly 8.0. researchgate.net Magnesium borates that precipitate from these diluted solutions are typically classified as either triborates or hexaborates. researchgate.net

The formation of magnesium borate complexes in aqueous solutions is a key step preceding crystallization. Studies on boron removal using magnesium oxide have shown a three-step process: dissolution of magnesium ions from MgO, formation of magnesium-borate complexes, and subsequent precipitation of these complexes as hydroxides. colab.ws The kinetics of this process are enhanced by a higher surface area of the magnesium source, which increases the rate of dissolution and precipitation. colab.ws

The presence of other ions can also significantly impact crystallization. For instance, in brines containing sodium, the interactions between magnesium, sodium, and borate are crucial for the crystallization sequence of borate minerals. osti.gov

A specific compound, ammonium magnesium bis(hexaborate) ((NH₄)₂{Mg(H₂O)₂[B₆O₇(OH)₆]₂}·2H₂O), is synthesized by reacting aqueous ammonia (B1221849), boric acid, and magnesium oxide in water. google.com This compound exhibits relatively slow dissolution kinetics, which is advantageous for applications requiring a delayed release of borate. google.com The reaction is typically carried out by heating a mixture of the reactants to between 20°C and 100°C. google.com

While detailed kinetic studies specifically on this compound in non-aqueous solutions are not extensively available in the provided search results, the general principles of crystallization kinetics would still apply. scribd.com These include the necessity of achieving supersaturation to drive the nucleation and growth of crystals. scribd.com The choice of a non-aqueous solvent would primarily influence the solubility of the magnesium and borate precursors and the stability of any intermediate complexes formed.

Advanced Functional Applications of Magnesium Hexaborate in Materials Science

Superconducting Materials Research Based on Magnesium Diboride

The discovery of superconductivity in MgB₂ at a critical temperature (Tc) of 39 K (-234 °C) was a major breakthrough, as this is one of the highest critical temperatures for a conventional superconductor. wikipedia.orgnumberanalytics.com Its unique properties make it a promising candidate for both large-scale applications and electronic devices. researchgate.netarxiv.org

Exploration of Superconducting Properties and Critical Temperatures

The superconducting properties of magnesium diboride are notable among conventional, phonon-mediated superconductors. wikipedia.org A key characteristic of MgB₂ is its high critical temperature (Tc) of approximately 39-40 K. wikipedia.orgresearchgate.net Unlike most superconductors, its electronic structure features two different types of electrons at the Fermi level, leading to two distinct superconducting energy gaps. wikipedia.orglbl.gov This two-band superconductivity is a significant area of research. wikipedia.orglbl.gov

Doping MgB₂ with other elements, such as carbon, has been shown to improve some of its superconducting properties. For instance, a 5% carbon doping can increase the upper critical field (Hc2) from 16 T to 36 T, although it slightly lowers the Tc to 34 K. wikipedia.org The critical current density (Jc) of MgB₂ is also a key parameter, with values greater than 10 MA/cm² being achieved in thin films. arxiv.org

PropertyValueNotes
Critical Temperature (Tc) ~39 KHighest among conventional superconductors. wikipedia.orgnumberanalytics.com
Upper Critical Field (Hc2) ~14-20 T at 4.2 KCan be enhanced with doping. numberanalytics.com
Critical Current Density (Jc) >10 MA/cm²In thin films. arxiv.org
Coherence Length (ξ) ~5-6 nm researchgate.netnumberanalytics.com

Potential Applications in Superconducting Magnets and Energy Transmission Systems

The favorable superconducting properties and low cost of its constituent elements make MgB₂ an attractive material for various applications. wikipedia.org In the form of wires and tapes, produced through the powder-in-tube process, MgB₂ is being developed for:

Superconducting Magnets: MgB₂ is a candidate for use in magnetic resonance imaging (MRI) machines. wikipedia.orgnumberanalytics.com In 2006, a 0.5 tesla open MRI system was constructed using 18 km of MgB₂ wires, which operated with a closed-loop cryocooler, eliminating the need for liquid cryogens. wikipedia.org It is also being considered for high-field magnets in particle accelerators. numberanalytics.com

Energy Transmission Systems: MgB₂ has potential applications in high-capacity, low-loss power transmission cables, as well as in superconducting transformers and fault current limiters. wikipedia.orgnumberanalytics.comresearchdata.edu.au Its ability to operate in the 20-25 K range makes it suitable for liquid helium-free applications. wikipedia.orgresearchgate.net Projects at CERN have demonstrated MgB₂ cables capable of carrying extremely high currents, suitable for upgrades to the Large Hadron Collider. wikipedia.org

Fabrication and Characterization of Magnesium Diboride Thin Films for Superconducting Devices

The fabrication of high-quality MgB₂ thin films is crucial for its application in electronic devices. arxiv.org Various techniques have been developed for this purpose, including molecular beam epitaxy (MBE), pulsed laser deposition (PLD), and hybrid physical-chemical vapor deposition (HPCVD). mdpi.comaip.org A primary challenge in thin film fabrication is preventing the oxidation of magnesium and ensuring a sufficient magnesium vapor pressure. mdpi.com

Recent advancements have focused on producing wafer-scale, smooth, and uniform MgB₂ thin films, which are essential for integrating MgB₂ into standard semiconductor industry processes. acs.orgresearchgate.net These films are characterized by their superconducting transition temperature, critical current density, and surface roughness. mdpi.comresearchgate.net

MgB₂ thin films are being explored for a variety of superconducting devices, including:

Hot Electron Bolometers (HEBs) asu.edu

Thermal Kinetic Inductance Detectors (TKIDs) asu.edu

THz Traveling Wave Parametric Amplifiers (TWPAs) asu.edu

Superconducting quantum interference device (SQUID) magnetometers amazon.com

Fabrication TechniqueSubstrateAchieved TcKey Characteristics
Pulsed Laser Deposition (PLD) r-cut sapphire31.7 K (Tczero)In-situ two-step process. mdpi.com
Vacuum Annealing from Stoichiometric Precursors Silicon (Si)~24 KEnables integration with semiconductor devices. capes.gov.braip.org
Hybrid Physical-Chemical Vapor Deposition (HPCVD) Graphene36 KCreates MgB₂/graphene hybrid structures. aip.org
Co-sputtering Silicon (Si)37.2 KWafer-scale, ultra-smooth films. acs.org

Electronic Materials and Semiconductor Applications

While the primary focus of MgB₂ research has been on its superconducting properties, there is also interest in its potential applications in electronics and as a semiconductor material.

Integration of Magnesium Diboride in Semiconductor Devices

The ability to grow superconducting MgB₂ films on silicon substrates opens up the possibility of integrating MgB₂ into semiconductor device structures. capes.gov.braip.org This integration could lead to the development of novel hybrid superconductor-semiconductor devices. capes.gov.br However, challenges remain, such as the diffusion of magnesium into the silicon substrate at high temperatures, which can form magnesium-silicide compounds and affect the superconducting properties of the film. aip.org Overcoming these fabrication challenges is key to realizing the potential of MgB₂ in this area. aip.org

Study of Electronic Transport Properties and Device Performance

The electronic transport properties of MgB₂ are fundamental to its performance in any electronic or superconducting device. The normal state resistivity of MgB₂ is low, which is advantageous for handling thermal runaway in case of a quench (a sudden loss of superconductivity). rutgers.eduaip.org The residual resistivity ratio (RRR), which is the ratio of the resistivity at 300 K to that at 40 K, is a measure of the material's purity and is typically around 2.23 to 2.4 for bulk samples. aip.orgarxiv.org

Development of Magnesium Hexaborate Thin Films for Electronic Components

The exploration of magnesium borate (B1201080) compounds, including this compound, for thin-film applications in electronics is an emerging field of research. While direct studies on this compound thin films are not extensively documented, the properties of its constituent material, magnesium oxide (MgO), and the broader class of borate materials provide a strong indication of their potential.

Magnesium oxide (MgO) thin films are well-established in the electronics industry for their superior properties, such as high electrical resistivity, good chemical inertness, and a wide bandgap. dergipark.org.tr They are frequently used as buffer layers for depositing high-temperature superconductors and ferroelectric films. dergipark.org.tr MgO's dielectric properties make it a potential replacement for silica (B1680970) in power MOSFET devices, particularly in combination with silicon carbide (SiC) to handle extreme operating conditions. whiterose.ac.uk Furthermore, MgO serves as a crystalline tunneling barrier in magnetic tunneling junctions, a critical component in the field of spintronics. whiterose.ac.uk

Thin films containing magnesium are often synthesized using techniques like spray pyrolysis, sputtering, and molecular beam epitaxy. whiterose.ac.uknih.govmdpi.com For instance, magnesium oxide thin films can be deposited using radio-frequency (RF) magnetron sputtering, a method suitable for producing the highly homogeneous films required for electronic applications. dergipark.org.tr Similarly, spray-coating techniques have been used to prepare working electrodes from powdered samples of magnesium-containing compounds for photoelectrochemical studies. nih.gov The development of processes to create high-quality thin films at low temperatures is opening new possibilities for manufacturing temperature-sensitive chips and electronic components. empa.ch

Given that magnesium borates can be synthesized from magnesium oxide, it is hypothesized that thin films of this compound could offer a unique combination of MgO's favorable dielectric characteristics and the structural stability inherent in borate networks. researchgate.net Research into the deposition of pure, electropositive metal thin films like magnesium is paving the way for new materials in microchip fabrication. wayne.edu The continued advancement in thin-film deposition techniques is crucial for exploring the full potential of complex compounds like this compound in next-generation electronic and optoelectronic devices. mdpi.com

Neutron Absorption and Radiation Shielding Materials

Magnesium borates are recognized as a significant group of boron minerals that exhibit good performance in neutron shielding applications. researchgate.net The effectiveness of these materials stems from the synergistic properties of their constituent elements, magnesium and boron, making them suitable for specialized applications in nuclear energy and radiation protection.

The shielding effectiveness of a material against neutrons is primarily determined by its neutron capture cross-section, a measure of the probability of a neutron being absorbed by a nucleus. samaterials.com Boron, particularly the isotope Boron-10 (¹⁰B), has an exceptionally high thermal neutron capture cross-section, making it a primary component in many shielding materials. samaterials.comccspublishing.org.cn Magnesium, in contrast, has a low neutron capture cross-section, which means it does not readily absorb neutrons but can be effective in moderating or slowing down fast neutrons through scattering interactions. google.comwikipedia.org

Dehydrated magnesium borates, synthesized via solid-state methods from magnesium oxide (MgO) and boron oxide (B₂O₃), have been specifically tested for their neutron shielding capabilities. researchgate.net In one study, the macroscopic cross-section (Σ) of a magnesium borate sample with a thickness of 1.25 cm was measured to be 0.385 cm⁻¹ when exposed to a ²⁴¹Am-Be neutron source. researchgate.net This demonstrates the material's inherent ability to attenuate neutrons. The combination of boron's high absorption capacity and magnesium's moderating properties makes magnesium borate compounds effective multifunctional shielding materials. google.comnih.gov

Table 1: Thermal Neutron Capture Cross-Sections of Constituent Elements This table presents the thermal neutron capture cross-section for the natural isotopic compositions of Boron and Magnesium. The unit "barns" (b) is a standard unit for measuring cross-sectional area in nuclear physics, where 1 barn = 10⁻²⁸ m².

Element Symbol Thermal Neutron Capture Cross-Section (barns)
Boron B 760 periodictable.com

In the design of shielding for nuclear reactors, materials are selected based on their ability to moderate (slow down) and absorb neutrons of various energies. google.com Magnesium oxide has been considered as an efficient moderator material for fast neutron flux, particularly for neutrons with energies above 70 keV. google.comiaea.org It can be used alone or in combination with other moderators like graphite (B72142) and iron to provide structural support and resistance to high temperatures and radiation. google.com

The dual function of magnesium borate—providing both neutron moderation (from magnesium) and absorption (from boron)—makes it an attractive material for reactor shielding. Materials enriched with Boron-10 are widely used as neutron absorbers in nuclear power plants to ensure safe operation. ccspublishing.org.cn The incorporation of magnesium borate into polymer composites, such as styrene-butadiene rubber, is one practical approach to creating lightweight and flexible shielding solutions for applications like protective clothing for radiation workers. researchgate.net The development of lead-free, non-toxic shielding materials is a significant research focus, and nanocomposites containing magnesium and boron are being investigated as effective shields against X-rays, gamma rays, and neutrons. nih.gov The historical use of Magnox, a magnesium alloy, to clad fuel rods in early gas-cooled reactors underscores the utility of magnesium-based materials in the nuclear industry due to their low neutron absorption and favorable thermal properties. wikipedia.orgtheiet.org

Optical and Luminescent Materials Utilizing this compound

Borate compounds are widely regarded as excellent host materials for phosphors due to their structural diversity, high stability, and transparency across a broad spectral range. bmb.ac.injetir.orgresearchgate.net this compound and other magnesium borates serve as effective host lattices for activator ions, leading to the development of novel luminescent materials for applications in lighting and displays.

A phosphor is typically composed of an inert host crystal lattice into which a small concentration of activator ions, often rare-earth or transition metals, is intentionally introduced or "doped". bmb.ac.in These activator ions are responsible for the material's luminescence. When the phosphor is excited by an external energy source, such as ultraviolet (UV) light, the activator ions absorb this energy and are raised to an excited state, subsequently releasing the energy as visible or UV light. bmb.ac.in

A method for producing a UV-emitting phosphor specifically from hydrated this compound has been developed. justia.com The process involves combining the this compound with a source of activator ions. The choice of activator is critical in determining the emission wavelength. For instance, doping with Cerium (Ce³⁺) in various host lattices is known to produce persistent luminescence in the UV-A region (315–400 nm). mdpi.com Other rare-earth ions like Gadolinium (Gd³⁺) and Praseodymium (Pr³⁺) can produce emissions in the UV-B and UV-C regions. mdpi.com

The efficiency of a phosphor can be enhanced by co-doping with a second ion, known as a sensitizer, which can improve the energy transfer to the activator. For example, in a Magnesium tetraborate (B1243019) (MgB₄O₇) host, co-doping with Lithium (Li⁺) has been shown to enhance the photoluminescence intensity of Samarium (Sm³⁺) activators. jetir.org This enhancement suggests that such phosphors have potential applications in UV-based light-emitting diodes (LEDs). jetir.org

Table 2: Examples of Activator Doping in Borate-Based Phosphors This table summarizes the effect of different activator ions on the luminescent properties of various borate host materials.

Host Material Activator(s) Emission Wavelength/Color Potential Application
Magnesium Tetraborate (MgB₄O₇) Sm³⁺, Li⁺ Orange-Red UV-based LEDs jetir.org
Lanthanum Magnesium Borate (LaMgB₅O₁₀) Mn²⁺ Red White LEDs researchgate.net
Strontium Magnesium Borate (Sr₂Mg(BO₃)₂) Pb²⁺ 330 nm (UV-A) Phototherapy Lamps researchgate.net

The photoluminescence (PL) properties of phosphors are crucial for their application in display technologies, such as plasma display panels and white LEDs (WLEDs). These properties are typically characterized by excitation and emission spectra. The excitation spectrum shows the wavelengths of light the phosphor absorbs most efficiently, while the emission spectrum shows the wavelengths of light it emits.

In a study of Samarium (Sm³⁺) and Lithium (Li⁺) co-doped Magnesium tetraborate (MgB₄O₇), the phosphor exhibited its most intense excitation peak at 408 nm. jetir.org When excited at this wavelength, it produced a strong emission peak at 612 nm, corresponding to an orange-red light. jetir.org The ability to tune the emission color by adjusting the type and concentration of activator ions is fundamental to creating WLEDs with high color rendering. chimicatechnoacta.ru For example, red-emitting phosphors are essential components for producing warm white light in pc-WLEDs (phosphor-converted WLEDs). researchgate.net

Research is focused on developing phosphors that can be efficiently excited by near-ultraviolet (NUV) LED chips to generate the primary colors needed for full-color displays. researchgate.netrroij.com The thermal stability of the phosphor is also a critical factor, as the emission intensity must remain high at the operating temperatures of the LED device. researchgate.net The investigation into magnesium borate phosphors demonstrates their potential to serve as robust and efficient materials for advanced solid-state lighting and display applications. researchgate.net

Table 3: Photoluminescence Data for Sm³⁺, Li⁺ Co-doped MgB₄O₇ Phosphor This table details the key excitation and emission peaks observed for a magnesium tetraborate phosphor, highlighting its suitability for specific optical applications.

Property Wavelength (nm) Electronic Transition (Sm³⁺) Significance
Most Intense Excitation Peak 408 nm ⁶H₅/₂ → ⁴K₁₁/₂ Efficient absorption of near-UV light jetir.org

Catalysis and Functional Reactivity of this compound Derivatives

While research specifically targeting this compound is emergent, studies on related magnesium-boron compounds reveal significant potential in catalysis. The unique electronic properties of magnesium and boron atoms, when combined in various structures, give rise to notable reactivity in critical chemical transformations.

The oxygen reduction reaction (ORR) is a fundamental process in energy conversion technologies like fuel cells and metal-air batteries, but its slow kinetics often limit device efficiency. nih.govnih.govmpie.de Developing cost-effective and efficient electrocatalysts is therefore a major scientific challenge. mpie.de While traditionally dominated by precious metals, recent research has highlighted the potential of earth-abundant materials, including those based on magnesium and boron.

Although direct studies on this compound for ORR are limited, investigations into related magnesium-boron materials show promise. For instance, transition metal-doped magnesium diboride (MgB₂) has been evaluated for electrocatalytic water splitting, which involves the oxygen evolution reaction (OER), a key reaction alongside ORR. Doping MgB₂ with iron (Fe) was found to enhance the local electronic structure, boosting OER performance. nih.gov Similarly, cobalt (Co)-doped MgB₂ showed the highest performance for the hydrogen evolution reaction (HER). nih.gov These findings suggest that the magnesium boride framework is a viable platform for developing active electrocatalysts.

More surprisingly, recent studies have demonstrated that the main-group metal magnesium, typically considered catalytically poor, can become a highly active ORR electrocatalyst when atomically dispersed and coordinated with nitrogen atoms within a graphene framework (Mg–N–C). nih.gov This advanced material exhibited an exceptionally high half-wave potential of 910 mV in alkaline media, outperforming commercial platinum (Pt/C) catalysts. nih.gov Density Functional Theory (DFT) calculations revealed that the coordination environment of the magnesium atom is crucial for tuning its electronic p-band center, optimizing its adsorption strength with oxygen intermediates and thus enhancing its catalytic activity. nih.gov This breakthrough turns a traditionally non-catalytic s/p-band metal into a highly effective electrocatalyst, opening new avenues for designing catalysts based on magnesium-boron compounds. nih.gov

Controlled release technology is vital for applications ranging from agriculture to industrial processes, where the gradual delivery of an active substance is required. sussexdampexperts.commdpi.com Borate compounds are known crosslinking agents for polyhydroxylated polymers, such as guar (B607891) gum, which are used to create gels and rheological fluids for applications like hydraulic fracturing. google.comgoogle.com However, the rapid dissolution of common borates like boric acid provides no significant delay, which is often necessary for operational efficiency. google.com

Specific derivatives of magnesium borate have been engineered to function as delayed-release crosslinking agents. A patent describes a crystalline ammonium (B1175870) magnesium borate, specifically an ammonium magnesium bis(hexaborate) with the formula (NH₄)₂MgB₁₂O₂₀·10H₂O, designed for this purpose. google.com This compound provides a controlled rate of solubility, which in turn leads to a delayed release of borate ions into aqueous solutions. google.com This delay is critical in oil and gas extraction, allowing the fluid to be pumped to its destination before the viscosity increases upon crosslinking. google.com

The delay time can be precisely controlled by altering the reaction conditions—such as temperature, time, and concentration—during the synthesis of the ammonium magnesium borate. google.com A similar compound, potassium magnesium borate (K₂MgB₁₂O₂₀·10H₂O), has also been developed for the same application, offering controllable delay times from under 3 minutes to over 40 minutes. google.com This demonstrates the functional reactivity of magnesium borate derivatives in creating advanced controlled-release systems.

Table 1: Crosslinking Delay Times for Polymer Gels Using Magnesium Borate Derivatives

Borate CompoundPolymer SystemApplicationControllable Delay TimeMechanismReference
Ammonium Magnesium Borate ((NH₄)₂MgB₁₂O₂₀·10H₂O)Polyhydroxylated polymers (e.g., guar gum)Hydraulic fracturing fluidsDelay times can be controlled by synthesis conditionsControlled rate of solubility and delayed release of borate ions google.com
Potassium Magnesium Borate (K₂MgB₁₂O₂₀·10H₂O)Polyhydroxylated polymersRheological fluids< 3 minutes to > 40 minutesControlled dissolution rate google.com

Hydrogen Storage Materials (Focusing on Magnesium-Boron Compounds)

Solid-state hydrogen storage is a critical technology for the future hydrogen economy, and magnesium-boron compounds are among the most promising materials due to their high hydrogen storage capacities. mdpi.comhawaii.edu In particular, magnesium borohydride (B1222165) (Mg(BH₄)₂) has been extensively studied. mdpi.comresearchgate.net

The dehydrogenation of Mg(BH₄)₂ is a complex, multi-step process. First-principles calculations and experimental studies have shown that the initial hydrogen release involves the interaction between protic (Hδ⁺) hydrogens from ammonia (B1221849) (in ammoniates) or other species and hydridic (Hδ⁻) hydrogens from the BH₄⁻ groups. acs.org

Upon heating, Mg(BH₄)₂ does not decompose directly to Mg and B. Instead, it forms a series of intermediate magnesium polyborane species. rsc.org For example, thermal decomposition of Mg(BH₄)₂ at 200°C under vacuum leads to the selective formation of magnesium triborane (Mg(B₃H₈)₂). rsc.org This reaction is reversible under moderate conditions (250°C and 120 atm H₂), which is a significant step towards practical application. rsc.org At higher temperatures (above 300°C), a more complex mixture of polyboranes is formed. mdpi.comrsc.org The formation of stable intermediates like [B₁₂H₁₂]²⁻ at very high temperatures can hinder rehydrogenation due to the strong B-B bonds. researchgate.net The ability to control the decomposition pathway to favor intermediates like Mg(B₃H₈)₂, which facilitate easier rehydrogenation, is a key area of research. researchgate.netrsc.org

Additives and catalysts, such as metal fluorides, oxides (e.g., MoO₃), and carbon nanotubes (CNTs), have been shown to significantly improve the dehydrogenation kinetics by lowering the activation energy for hydrogen release. mdpi.comnrel.gov

Magnesium borohydride (Mg(BH₄)₂) possesses one of the highest theoretical hydrogen storage capacities of any solid-state material.

Gravimetric Capacity: The theoretical hydrogen content of Mg(BH₄)₂ is 14.9% by weight (wt%). mdpi.comresearchgate.netnrel.govresearchgate.net

Volumetric Capacity: The volumetric hydrogen density is approximately 113-146 kg/m ³. nrel.govresearchgate.net

While these theoretical values are impressive, practical reversible capacities have been a challenge due to slow kinetics and harsh rehydrogenation conditions. hawaii.eduresearchgate.net Early demonstrations required high temperatures (~400°C) and pressures (~900 bar) to cycle between MgB₂ and Mg(BH₄)₂. hawaii.edu However, research into nanostructuring and catalysts has led to significant improvements. The use of additives has successfully lowered the hydrogenation pressure from 900 bar to 400 bar and the temperature from 400°C to 300°C while maintaining high conversion of MgB₂ to Mg(BH₄)₂. hawaii.edu In some cases, doping with 5 wt% CNTs lowered the initial dehydrogenation temperature to 120°C, and the material released 6.04 wt% of H₂ at 300°C within 30 minutes. mdpi.com

Table 2: Hydrogen Storage Capacity of Magnesium-Boron Compounds

Material SystemTheoretical Capacity (wt%)Observed Reversible Capacity (wt%)Conditions for ReversibilityKey FindingsReference
Pristine Mg(BH₄)₂ / MgB₂14.9>11~400°C, ~900 bar H₂High capacity but requires extreme conditions for cycling. hawaii.eduresearchgate.net
Modified MgB₂ (additives)14.9~6.0 - 8.0300°C, 400 bar H₂Additives significantly lower the required pressure and temperature. hawaii.edu
γ-Mg(BH₄)₂ + 2 mol% MoO₃~14.9~5.2Dehydrogenation at 271°CCatalyst enhances H₂ release at lower temperatures. mdpi.com
Mg(BH₄)₂ + 5 wt% CNTs~14.96.04 (in 30 min)Dehydrogenation at 300°CCNTs significantly improve dehydrogenation kinetics. mdpi.com
Mg(BH₄)₂ ↔ Mg(B₃H₈)₂N/A (partial)ReversibleDehydro: 200°C; Rehydro: 250°C, 120 atm H₂Reversible pathway via a polyborane intermediate under moderate conditions. rsc.org

Precursors for the Synthesis of Other Advanced Materials (e.g., High-Purity MgO)

Magnesium borate compounds, including the hexaborate, can serve as valuable precursors for the synthesis of other functional materials. This includes the production of other metal borides and high-purity magnesium oxide (MgO), an important ceramic material.

The electrochemical synthesis of magnesium hexaboride (MgB₆) has been achieved via a molten salt technique using a precursor system containing LiF, B₂O₃, and MgCl₂. nih.govresearchgate.net In this process, trace amounts of magnesium oxide (MgO) were identified as an intermediate or byproduct phase. nih.govresearchgate.net Scanning electron microscopy (SEM) analysis of the synthesized MgB₆ crystals revealed white regions corresponding to MgO impurities. nih.gov This indicates that the synthesis pathway from a magnesium-boron-oxygen precursor naturally involves the formation of MgO.

Furthermore, the synthesis of various magnesium borate minerals like admontite and mcallisterite often uses magnesium oxide as a starting raw material, demonstrating the chemical interchangeability and the role of these compounds as intermediates for one another. researchgate.net

Challenges and Future Directions in Magnesium Hexaborate Research

Addressing Thermodynamic Instability for Practical Applications

A significant challenge in the study and application of magnesium hexaborate is its inherent thermodynamic instability. Research indicates that MgB₆ is a metastable phase, meaning it is not the most energetically favorable compound under typical conditions and has a tendency to decompose. nih.govresearchgate.net Theoretical studies have aimed to identify the true thermodynamic ground state of MgB₆, predicting an orthorhombic Cmcm structure to be more stable than previously considered cubic models. aip.org

The practical implication of this instability is the difficulty in synthesizing pure MgB₆ and preventing its decomposition over time or under operational stress, such as elevated temperatures. nih.govresearchgate.net Future research must focus on strategies to stabilize the hexaborate phase. This could involve:

Doping: Introducing other elements into the crystal lattice to enhance stability.

Pressure-Based Synthesis: Utilizing high-pressure conditions during synthesis, as the orthorhombic Cmcm structure is predicted to be stable against decomposition up to 18.3 GPa. aip.org

Electrochemical Methods: Exploring techniques like molten salt electrolysis, which have been attempted to synthesize the metastable phase under controlled conditions. nih.govresearchgate.net

Thermodynamic modeling plays a crucial role in understanding the stability of various magnesium borides. researchgate.net Continued computational work, such as that using the CALPHAD (Calculation of Phase Diagrams) technique, is essential to predict the stability windows for MgB₆ under different temperature and pressure regimes. researchgate.net

Advancements in Achieving Ultra-High Phase Purity and Controlled Crystallinity

Synthesizing this compound with high phase purity and a well-defined crystal structure is a persistent challenge. The Mg-B system is known to be a multiphase system, with several stable borides such as MgB₂, MgB₄, and MgB₁₂ often co-existing. nih.gov Synthesis methods frequently yield mixed-phase products, for instance, a combination of this compound hydrate (B1144303) and ascharite, or attached particles of other magnesium borates like Mg₂B₂O₅. researchgate.netpku.edu.cnresearchgate.net

Various synthesis techniques have been explored to improve purity and crystallinity, each with its own set of challenges and opportunities for advancement.

Synthesis MethodDescriptionChallengesFuture Directions
Hydrothermal Synthesis Uses water at elevated temperature and pressure to crystallize substances. researchgate.netgoogle.comIncomplete reactions leading to free MgO; formation of mixed crystal phases. researchgate.netgoogle.comOptimization of B₂O₃/MgO molar ratios, reaction temperature, and time to favor the hexaborate phase. researchgate.net
Solid-State Reaction Involves heating powder blends of precursors like MgO and B₂O₃. researchgate.netRequires high temperatures; difficult to control particle size and morphology.Mechanically activated annealing (M2A) to lower reaction temperatures and control microstructure. researchgate.net
Sonochemical Methods Utilizes ultrasonic cavitation to drive chemical reactions. bibliotekanauki.pltubitak.gov.trCan produce mixed phases of admontite and mcallisterite. bibliotekanauki.pltubitak.gov.trFine-tuning reaction parameters (temperature, time, precursors) to achieve phase-pure products with high crystallinity. bibliotekanauki.pl
Molten Salt Electrolysis Electrochemical deposition from a molten salt bath. nih.govresearchgate.netControlling the deposition of the metastable MgB₆ phase; preventing contamination from the electrolyte. nih.govOptimizing electrolyte composition (e.g., LiF–B₂O₃–MgCl₂) and electrolysis parameters (current density, temperature). nih.govresearchgate.net

Future work must focus on novel and hybrid synthesis approaches. For example, flux-assisted methods could lower crystallization temperatures, while the use of capping agents might offer better control over crystal growth and morphology. researchgate.net Achieving high crystallinity is crucial, as it directly impacts the material's properties and performance in potential applications. bibliotekanauki.plmdpi.com

Deeper Elucidation of Complex Reaction Mechanisms and Growth Pathways

A comprehensive understanding of the reaction mechanisms and crystal growth pathways involved in the formation of this compound is currently lacking. The transformation of precursors into the final crystalline product involves complex intermediate steps that are difficult to isolate and study. For instance, in molten salt synthesis, various mechanisms for the formation of this compound have been proposed, including the postulation of a supersaturated MgB₆ cluster complex. nih.gov

Similarly, in the synthesis of nanobelts, a solution-liquid-solid (SLS) growth mechanism has been suggested, but a more detailed picture is needed. pku.edu.cnresearchgate.net The role of reactants, such as the use of H₂O in certain high-temperature syntheses, and the formation of intermediate products like HMgOH, require further investigation. pku.edu.cnmdpi.com

Future research should employ a combination of in-situ characterization techniques and computational modeling to map out these reaction pathways. Techniques that could provide valuable insights include:

In-situ X-ray Diffraction (XRD): To track the evolution of crystalline phases during the reaction.

In-situ Spectroscopy (Raman, FT-IR): To identify transient chemical species and bonding arrangements.

Density Functional Theory (DFT) Simulations: To model reaction energetics and transition states, providing a theoretical basis for observed phenomena. operachem.com

By unraveling these complex mechanisms, researchers can gain more precise control over the synthesis process, enabling the targeted production of this compound with desired characteristics.

Discovery and Characterization of Novel this compound Structures and Polymorphs

The exploration of the magnesium-boron phase diagram is an ongoing endeavor, with the potential for discovering new, thermodynamically stable or metastable structures and polymorphs. While traces of MgB₆ have been observed experimentally for years, its exact crystal structure remained unknown until recent theoretical advancements. aip.org

Ab initio evolutionary structure searches have been instrumental in this area, leading to the prediction of a novel orthorhombic structure with Cmcm space group as the thermodynamic ground state for MgB₆ at atmospheric pressure. aip.org This predicted structure is significantly more stable than the previously assumed cubic models. aip.org Such computational searches have also identified other previously unknown stable compositions in the Mg-B system, such as MgB₃ and Mg₃B₁₀, under high pressure. rsc.org

The future in this domain lies in:

Experimental Synthesis: Validating the theoretically predicted structures through targeted synthesis, potentially using high-pressure and high-temperature techniques. The predicted stability of the Cmcm phase up to 18.3 GPa suggests that extreme-condition synthesis routes may be successful. aip.org

Exploration of Polymorphism: Investigating the existence of other polymorphs of MgB₆. Many materials exhibit polymorphism, with different crystal structures having distinct properties. The unexpected discovery of a new polymorph of magnesium oxalate (B1200264) dihydrate during borate (B1201080) synthesis highlights the potential for such findings. nih.gov

Advanced Structural Analysis: Utilizing high-resolution characterization techniques to solve the crystal structures of newly synthesized phases. This includes combining X-ray diffraction with advanced solid-state NMR. rruff.info

The discovery of new structures and polymorphs could unlock novel properties and applications for this compound that are not achievable with the currently known phases.

Expansion and Optimization of Functional Applications and Material Integration

While magnesium borates, in general, show promise in a variety of applications, the specific functional applications of this compound are less explored and require significant optimization. The potential uses are diverse, leveraging the unique properties of borate compounds.

Potential Application AreaRelevant PropertiesChallenges & Future Directions
Advanced Ceramics High-temperature resistance, high elastic coefficient, resistance to corrosion. researchgate.nettubitak.gov.trPoor mechanical properties of some ceramic forms. researchgate.net Integration with reinforcing materials (e.g., glass fibers) to improve strength. researchgate.net
Thermoluminescent Dosimetry Thermoluminescence behavior. researchgate.netLower efficiency compared to other materials. Doping with rare-earth elements (Ce, Dy, Sm) to enhance thermoluminescence efficiency. researchgate.net
Neutron Shielding High boron content for neutron absorption. researchgate.netMaterial integration and stability under radiation. Development of composites and stable ceramic forms for shielding applications.
Composite Reinforcement High tensile strength and mechanical durability. researchgate.netnih.govInterfacial compatibility with matrix materials (e.g., aluminum or magnesium alloys). researchgate.netgoogle.com Surface modification of hexaborate particles/whiskers to improve bonding and dispersion within the matrix.
Biomaterials Biocompatibility and biodegradability (relevant to borate glasses). nih.govacs.orgHigh corrosion/degradation rate in physiological environments. mdpi.comnih.govodtmag.com Alloying and coating strategies to control the degradation rate for applications like temporary implants. mdpi.comnih.gov

Future research must focus on tailoring the properties of this compound for specific applications. This involves not only optimizing the synthesis to control purity and morphology but also developing strategies for material integration, such as creating composites and coatings. castman.co.krfirstmold.com For example, creating this compound foams or integrating whiskers into a ceramic matrix could lead to novel materials for thermal insulation or sound absorption. researchgate.net

Development of Synergistic Advanced Characterization Protocols

A thorough understanding of this compound's structure-property relationships necessitates the use of a suite of advanced characterization techniques. No single method can provide a complete picture. The future lies in developing synergistic protocols that combine multiple experimental and computational techniques to yield comprehensive insights.

For instance, the characterization of magnesium borate minerals has been significantly enhanced by combining ultrahigh-field solid-state Nuclear Magnetic Resonance (NMR) spectroscopy with Density Functional Theory (DFT) calculations. rruff.infoualberta.caacs.org This approach allows for:

Precise determination of NMR parameters (quadrupolar coupling and chemical shift). ualberta.ca

Validation of experimental data with theoretical calculations. acs.org

Refinement of crystal structures, particularly the positions of hydrogen atoms, which are often difficult to determine accurately with X-ray diffraction alone. rruff.info

A synergistic characterization protocol for this compound should integrate:

Diffraction Techniques: X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) for determining crystal structure, phase purity, and morphology. pku.edu.cnbibliotekanauki.pl

Spectroscopic Methods: Fourier Transform Infrared (FT-IR) and Raman spectroscopy to probe local bonding environments and vibrational modes. researchgate.nettubitak.gov.tr

Solid-State NMR: ¹¹B and ²⁵Mg NMR to provide detailed information about the local coordination environment of boron and magnesium atoms. rruff.infoualberta.ca

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) to study thermal stability and phase transitions. nih.govresearchgate.net

Computational Modeling: DFT to calculate and predict structural, electronic, and spectroscopic properties, aiding in the interpretation of experimental results. ualberta.caacs.org

By developing and applying these integrated protocols, researchers can build a more robust and detailed understanding of this compound.

Enhancing the Predictive Power and Experimental Validation of Theoretical Models

Theoretical modeling, particularly using first-principles methods like DFT, has become an indispensable tool in materials science. For this compound, these models have already proven their value by predicting the stable ground-state structure. aip.org However, there is significant room to enhance the predictive power of these models and to strengthen the feedback loop between theory and experiment.

Future directions in this area include:

Improving Predictive Accuracy: Developing and employing more advanced computational methods that can more accurately predict not only ground-state structures but also the properties of excited states, defect structures, and surface energies. This is crucial for understanding phenomena like luminescence and catalytic activity.

Modeling Reaction Pathways: Using theoretical models to simulate the entire synthesis process, from precursors to final products. This can help elucidate complex reaction mechanisms and guide the design of more efficient synthesis routes. mdpi.com

Predicting Novel Functional Materials: Employing high-throughput computational screening to search for new magnesium borate compositions with desirable properties for specific applications, such as superconductivity or enhanced hardness. rsc.orgacs.org

Strengthening Experimental Validation: Fostering closer collaboration between theoretical and experimental research groups. Theoretical predictions must be rigorously tested through experimental synthesis and characterization. Conversely, experimental findings that contradict theoretical models can highlight limitations in the models and drive their improvement. rruff.infoualberta.ca

The synergy between predictive modeling and experimental validation is key to accelerating the discovery and development of new this compound materials with tailored functionalities.

Q & A

Q. What are the optimal hydrothermal synthesis parameters for magnesium hexaborate to achieve high crystallinity and phase purity?

Hydrothermal synthesis of this compound requires precise control of temperature, pH, and reaction time. For analogous hexaborates (e.g., Ba₃B₆O₉(OH)₆), synthesis at 180–220°C for 24–72 hours under alkaline conditions (pH 9–11) yields well-crystallized products . Adjusting the molar ratio of Mg²⁺:B(OH)₃ to 1:6 and using post-synthesis annealing (300–400°C) can enhance phase purity. Characterization via XRD and FT-IR is critical to confirm the absence of byproducts like MgB₂O₄·3H₂O .

Q. Which spectroscopic and diffraction techniques are most effective for characterizing the crystal structure of this compound?

Combined XRD, FT-IR, and thermal analysis (TG-DSC) are essential. XRD identifies lattice parameters and symmetry (e.g., triclinic or monoclinic systems), while FT-IR detects B–O bonding modes (e.g., ν₃ asymmetric stretching at 950–1250 cm⁻¹ and B–O–B bridging at 700–800 cm⁻¹) . SEM complements these by revealing morphological features like platelet or tricyclic structures, common in hydrated borates .

Q. How is the standard molar enthalpy of formation for this compound experimentally determined?

The molar dissolution enthalpy in 1M HCl is measured via microcalorimetry. For Ba₃B₆O₉(OH)₆, this value was (32.34 ± 0.58) kJ·mol⁻¹, with the standard molar enthalpy calculated as −7130.664 kJ·mol⁻¹ using Hess’s law . Group contribution methods estimate the [B₆O₉(OH)₆]⁶⁻ anion’s enthalpy (−5517.744 kJ·mol⁻¹), which can be extrapolated to Mg analogs by adjusting for cation electronegativity differences .

Advanced Research Questions

Q. How do coordination modes of the hexaborate(2−) ligand vary in magnesium-containing complexes, and what analytical methods validate these modes?

In Zn(II)-hexaborate complexes, the ligand acts as tridentate (κ³O) or bidentate (κ²O), confirmed via single-crystal XRD. Mg²⁺, with a smaller ionic radius, may favor tetrahedral or octahedral coordination. Bond lengths (B–O: 1.355–1.512 Å) and angles (O–B–O: 105–123°) distinguish trigonal vs. tetrahedral boron sites . EXAFS and NMR can further probe Mg²⁺ coordination geometry in solution .

Q. How can contradictions in reported bond lengths and angles for hexaborate anions be resolved in structural studies?

Discrepancies arise from variations in hydration states or cation interactions. For example, µ³-O bridges in [B₆O₇(OH)₆]²⁻ exhibit B–O distances of 1.434–1.512 Å, while terminal OH groups show shorter bonds (1.355–1.371 Å) . Multi-technique validation (XRD, FT-IR, and DFT) reconciles such differences. DFT calculations (B3LYP/6-311++G(d,p)) model electronic effects, showing how Mg²⁺ polarization distorts borate clusters .

Q. What DFT methodologies are suitable for modeling the electronic structure of this compound?

Gas-phase B3LYP/6-311++G(d,p) calculations effectively predict charge distribution and orbital hybridization in hexaborate anions. For [B₆O₇(OH)₆]²⁻, the HOMO-LUMO gap (~4 eV) indicates semiconductor-like behavior, while Natural Bond Orbital (NBO) analysis quantifies Mg²⁺-borate charge transfer . Periodic boundary conditions (PBC-DFT) model bulk properties like band structure and dielectric constants .

Q. How do hydrogen-bonding networks stabilize this compound frameworks, and how are these networks characterized?

In hydrated Mg hexaborates, O–H···O interactions (2.6–3.0 Å) form 3D networks, as seen in [C₄N₂H₁₂]{Co[B₆O₇(OH)₆]₂}·6H₂O. These are mapped via XRD-derived Hirshfeld surfaces and thermal analysis (TG-DSC), which show mass loss steps corresponding to H₂O release . IR spectroscopy identifies OH stretching (3400–3600 cm⁻¹) and bending modes (1600–1650 cm⁻¹), critical for assessing stability under humidity .

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